![molecular formula C16H12F4N2O2 B5879534 N,N'-bis(3,4-difluorophenyl)succinamide](/img/structure/B5879534.png)
N,N'-bis(3,4-difluorophenyl)succinamide
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Overview
Description
N,N'-bis(3,4-difluorophenyl)succinamide, commonly known as DFBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFBS is a white crystalline solid that belongs to the family of succinamide derivatives. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of DFBS is not fully understood. However, studies have shown that DFBS inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DFBS has also been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
DFBS has been shown to exhibit various biochemical and physiological effects. Studies have shown that DFBS inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DFBS has also been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. DFBS has also been shown to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
DFBS has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. DFBS is also stable under normal laboratory conditions and can be stored for extended periods. However, DFBS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research include the development of DFBS-based fluorescent probes, the synthesis of DFBS derivatives with improved solubility and bioavailability, and the use of DFBS as a building block for the synthesis of new organic materials with unique properties.
Synthesis Methods
DFBS can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with succinic anhydride in the presence of a catalyst such as triethylamine. The reaction yields DFBS as a white crystalline solid, which can be purified using recrystallization techniques. Other methods for synthesizing DFBS include the reaction of 3,4-difluorophenyl isocyanate with succinic acid and the reaction of 3,4-difluoroaniline with succinimide.
Scientific Research Applications
DFBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFBS has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. DFBS has also been studied for its potential use as a fluorescent probe for detecting proteins and DNA. In materials science, DFBS has been used as a building block for the synthesis of organic materials with unique properties. DFBS has also been used as a ligand for the preparation of metal complexes.
properties
IUPAC Name |
N,N'-bis(3,4-difluorophenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O2/c17-11-3-1-9(7-13(11)19)21-15(23)5-6-16(24)22-10-2-4-12(18)14(20)8-10/h1-4,7-8H,5-6H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDGJJVHXXIOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-difluorophenyl)butanediamide |
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